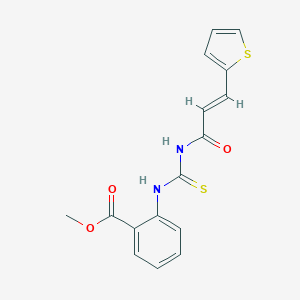
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including interleukin-12, interleukin-23, and type I interferons. By inhibiting TYK2, 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide has been shown to effectively reduce inflammation and disease activity in preclinical models of autoimmune diseases. This compound has also been shown to have a favorable safety profile in animal studies, with no significant toxic effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. However, this compound may have limitations in terms of its pharmacokinetic properties, such as low solubility and poor bioavailability. These factors may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for the development of 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide. One area of focus is the optimization of the pharmacokinetic properties of this compound to improve its efficacy as a therapeutic agent. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide in clinical trials, and to determine its potential for use in combination with other therapies for autoimmune diseases.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide involves several steps. The first step involves the reaction of 4-bromophenol with 2-chloro-N-(4-nitrophenyl)acetamide to form 2-(4-bromophenoxy)-N-(4-nitrophenyl)acetamide. This intermediate is then reduced using palladium on carbon to obtain 2-(4-bromophenoxy)-N-(4-aminophenyl)acetamide. The final step involves the reaction of this compound with 4-((4-methylpiperazin-1-yl)sulfonyl)phenylboronic acid to form 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease. Preclinical studies have demonstrated that this compound is a potent and selective inhibitor of the TYK2 enzyme, which plays a key role in the signaling pathways involved in autoimmune diseases.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O4S/c1-22-10-12-23(13-11-22)28(25,26)18-8-4-16(5-9-18)21-19(24)14-27-17-6-2-15(20)3-7-17/h2-9H,10-14H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGZTEYRGIINLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide](/img/structure/B468383.png)
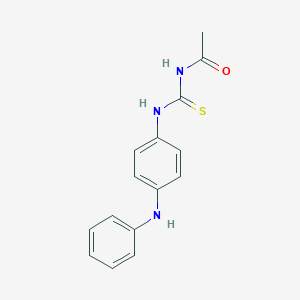
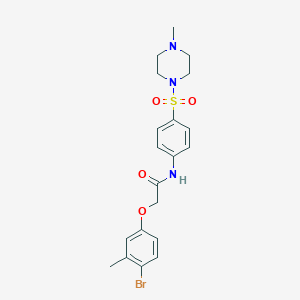
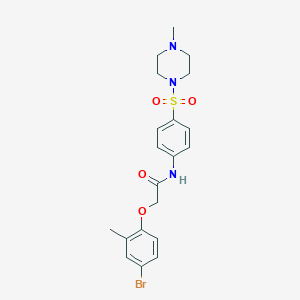

![(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B468450.png)
![4-tert-butyl-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B468456.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B468476.png)
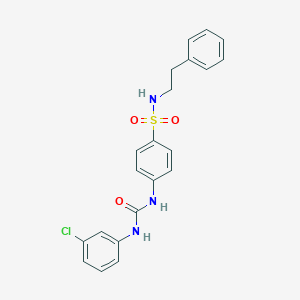
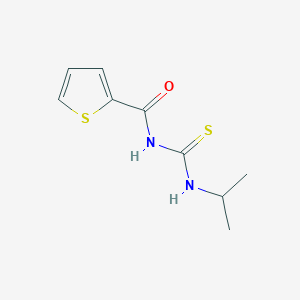
![4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide](/img/structure/B468499.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B468553.png)

